

An In-depth Technical Guide to Aldosterone-d7: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aldosterone-d7**, a deuterated analog of the mineralocorticoid hormone aldosterone. This document details its chemical structure, and physical and chemical properties, and explores its critical role as an internal standard in analytical methodologies. Furthermore, it elucidates the complex signaling pathways of aldosterone, for which **Aldosterone-d7** serves as a crucial tracer in quantitative studies.

Core Chemical and Physical Properties

Aldosterone-d7 is a synthetically modified form of aldosterone where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications.



Property	Value	Source(s)
Molecular Formula	C21H21D7O5	[1][2][3]
Molecular Weight	367.49 g/mol	[1][2][4][5]
CAS Number	1261254-31-2	[4][5]
Appearance	White to Off-White Solid/Powder	[1]
Purity	≥95% to ≥98% (CP)	[2]
Isotopic Purity	≥98 atom % D (based on d ₇)	[4]
Melting Point	166.5 °C (for unlabeled Aldosterone)	[6]
Solubility	Soluble in DMSO (100 mg/mL)	[7]
Storage Temperature	-20°C	[1][4]

Spectroscopic and Analytical Characteristics

The primary utility of **Aldosterone-d7** lies in its distinct mass-to-charge ratio (m/z) compared to endogenous aldosterone, which is essential for its use as an internal standard in quantitative mass spectrometry.



Spectroscopic Data	Description	
Mass Spectrometry	The key feature is a mass shift of +7 atomic mass units compared to unlabeled aldosterone. In mass spectrometry analysis, specific multiple reaction monitoring (MRM) transitions are used for quantification. For instance, one common transition for Aldosterone-d7 is m/z 366.0 > 194.1, while the corresponding transition for unlabeled aldosterone is m/z 359.0 > 189.1.[8]	
NMR and IR Spectroscopy	While detailed spectra for Aldosterone-d7 are not readily available in public literature, the overall spectra would be very similar to that of unlabeled aldosterone, with subtle differences in chemical shifts and vibrational frequencies due to the presence of deuterium.	

Experimental Protocols: Quantification of Aldosterone using Aldosterone-d7 as an Internal Standard

Aldosterone-d7 is the gold standard internal standard for the quantification of aldosterone in biological matrices such as serum, plasma, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8][9][10][11] This method offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[9]

Sample Preparation

Two common extraction techniques are employed to isolate aldosterone from the biological matrix:

- Liquid-Liquid Extraction (LLE):
 - $\circ~$ To 500 μL of serum or plasma, add a known amount of **Aldosterone-d7** internal standard. [11]



- Add 2500 μL of methyl tert-butyl ether (MTBE) and vortex thoroughly.[11]
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[11]
- Solid-Phase Extraction (SPE):
 - Condition an Oasis® HLB 96-well SPE plate.[9]
 - To 250 μL of plasma, add the Aldosterone-d7 internal standard.[9]
 - Load the sample onto the SPE plate.
 - Wash the plate to remove interferences.
 - Elute the aldosterone and Aldosterone-d7 from the plate.
 - Evaporate the eluate and reconstitute for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or PFP reverse-phase column is typically used with a mobile phase gradient of methanol and water to achieve chromatographic separation of aldosterone from other endogenous compounds.[9][10]
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem
 mass spectrometer, often operating in electrospray ionization (ESI) negative or positive
 mode.[8][10] The instrument is set to monitor specific MRM transitions for both aldosterone
 and Aldosterone-d7.
 - Aldosterone MRM transition: e.g., m/z 359.0 > 189.1[8][9]



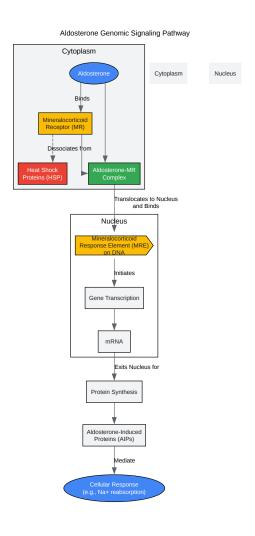
- Aldosterone-d7 MRM transition: e.g., m/z 366.0 > 194.1[8][9]
- Quantification: The peak area ratio of the endogenous aldosterone to the Aldosterone-d7
 internal standard is used to calculate the concentration of aldosterone in the sample, based
 on a calibration curve prepared with known concentrations of unlabeled aldosterone.

Aldosterone Signaling Pathways

Aldosterone exerts its physiological and pathophysiological effects through both genomic and non-genomic signaling pathways. **Aldosterone-d7**, being biologically equivalent to aldosterone, is a valuable tool for studying the pharmacokinetics and metabolism of aldosterone in the context of these pathways.

Genomic Signaling Pathway

The classical genomic pathway is mediated by the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.





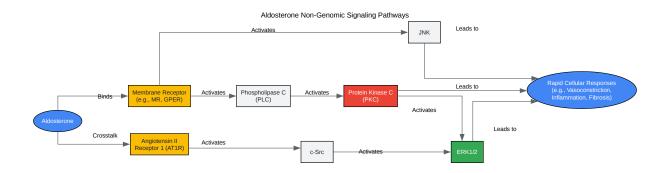
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Caption: Aldosterone genomic signaling pathway.

- Binding: Aldosterone, a lipophilic molecule, diffuses across the cell membrane and binds to the MR in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).[7]
- Conformational Change and Translocation: Upon binding, the MR undergoes a conformational change, dissociates from the HSPs, and the aldosterone-MR complex translocates into the nucleus.
- Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes.[4]
- Protein Synthesis: This binding initiates the transcription of these genes into messenger RNA (mRNA), which is then translated into new proteins, often referred to as aldosterone-induced proteins (AIPs).
- Cellular Response: These proteins mediate the physiological effects of aldosterone, such as increased sodium reabsorption and potassium excretion in the kidneys.

Non-Genomic Signaling Pathways

Aldosterone can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These non-genomic effects are mediated through membrane-associated receptors and the activation of intracellular second messenger systems.



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Caption: Aldosterone non-genomic signaling pathways.

- Receptor Interaction: Aldosterone is thought to interact with membrane-associated receptors, which may include a subpopulation of the classical MR or the G protein-coupled estrogen receptor (GPER).[5]
- Second Messenger Activation: This interaction leads to the rapid activation of various intracellular signaling cascades, including:
 - Phospholipase C (PLC) and Protein Kinase C (PKC): Aldosterone can stimulate PLC, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn activate PKC.[12]
 - MAP Kinases (ERK1/2 and JNK): Aldosterone can induce the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[1]
- Crosstalk with Angiotensin II Signaling: There is significant crosstalk between the
 aldosterone and angiotensin II signaling pathways. Aldosterone can potentiate the effects of
 angiotensin II through the angiotensin II type 1 receptor (AT1R), leading to the activation of
 downstream kinases like c-Src and ERK1/2.[1]
- Physiological Consequences: These rapid, non-genomic actions contribute to various physiological and pathophysiological processes, including vasoconstriction, inflammation, fibrosis, and cardiac remodeling.[1][7]

Conclusion

Aldosterone-d7 is an indispensable tool in clinical and research settings for the accurate quantification of aldosterone. Its use in LC-MS/MS methodologies has set a new standard for precision and specificity. Understanding the chemical properties of **Aldosterone-d7** and the intricate signaling pathways of aldosterone is crucial for researchers and drug development professionals working in areas such as endocrinology, cardiology, and nephrology. This guide provides a foundational understanding to support further investigation and application of this important molecule.



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